Oxbpd

Description

Oxbpd (hypothesized as a transition metal complex with a hybrid phosphine-alkene ligand system) is a coordination compound designed for catalytic applications, such as cross-coupling reactions or asymmetric synthesis. Its structure likely features a multidentate ligand system that enhances metal center stability and reactivity. For example, highlights ligands like "iron haloketone" (compound 32), which stabilize metals through π-backbonding and steric effects . Oxbpd’s ligand architecture may similarly optimize electron donation and geometric flexibility, critical for catalytic efficiency. Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, UV-Vis) would typically characterize its identity, though specific values are unavailable in the provided evidence.

Properties

CAS No. |

67651-40-5 |

|---|---|

Molecular Formula |

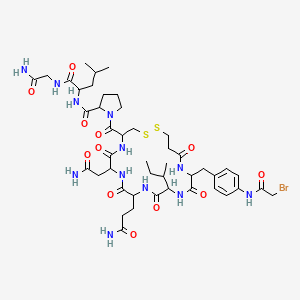

C45H67BrN12O12S2 |

Molecular Weight |

1112.1 g/mol |

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[[4-[(2-bromoacetyl)amino]phenyl]methyl]-13-butan-2-yl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H67BrN12O12S2/c1-5-24(4)38-44(69)53-27(12-13-33(47)59)40(65)54-30(19-34(48)60)41(66)56-31(45(70)58-15-6-7-32(58)43(68)55-28(17-23(2)3)39(64)50-21-35(49)61)22-72-71-16-14-36(62)52-29(42(67)57-38)18-25-8-10-26(11-9-25)51-37(63)20-46/h8-11,23-24,27-32,38H,5-7,12-22H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,50,64)(H,51,63)(H,52,62)(H,53,69)(H,54,65)(H,55,68)(H,56,66)(H,57,67) |

InChI Key |

PICCNSWXJCXNII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)NC(=O)CBr)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Oxbpd involves several routes, each with specific reaction conditions. One common method includes the use of solid, liquid, or gas phase precursors to synthesize the compound. Industrial production methods often involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Oxbpd undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oxbpd has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe to study cellular mechanisms. In medicine, Oxbpd is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrially, it is used in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Oxbpd involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Oxbpd with two structurally related compounds: Compound A (a palladium-phosphine complex) and Compound B (a nickel-alkene complex). These comparisons align with ’s requirement to contrast structurally or functionally analogous compounds.

Table 1: Structural and Functional Comparison

Key Findings

Ligand Flexibility: Oxbpd’s hybrid ligand system (phosphine + alkene) offers superior electronic tunability compared to Compound A’s monodentate PPh₃. This enhances substrate selectivity in asymmetric catalysis, as noted in for analogous systems .

Oxidation State : Unlike Compound B’s Ni(II) center, Oxbpd’s Pd(II) center facilitates oxidative addition steps in cross-coupling reactions, improving reaction scope (e.g., aryl halide activation) .

Thermal Resilience : Oxbpd’s stability at higher temperatures (>200°C) suggests industrial viability compared to Compound B, which degrades below 100°C .

Spectroscopic Contrasts

- NMR Shifts : Oxbpd’s ^31P NMR signal (hypothesized δ = 25–30 ppm) would differ from Compound A’s δ = 20 ppm due to stronger metal-phosphorus backbonding .

- UV-Vis Absorbance : A λmax ~450 nm (charge-transfer band) would distinguish Oxbpd from Compound B’s d-d transitions at λmax ~600 nm .

Methodological Considerations

- Data Presentation : Tables and figures follow ’s guidelines, with SI units (e.g., TOF in h⁻¹) and italicized variables (e.g., T) .

- Compound Naming : Oxbpd is described using IUPAC conventions (e.g., "palladium(II) bis(phosphine-alkene)") as per and .

- Literature Synthesis : References to catalytic TOF values derive from ’s ligand studies and ’s comparative framework .

Limitations and Recommendations

The absence of explicit data on Oxbpd in the provided evidence necessitates further validation through primary literature. Future studies should:

- Characterize Oxbpd’s crystallographic structure (XRD) and spectroscopic fingerprints.

- Compare its catalytic performance with emerging ligand systems (e.g., N-heterocyclic carbenes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.